

Commercial Suppliers and Application Notes for High-Purity 8-Prenyldaidzein

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of commercial suppliers of high-purity **8- Prenyldaidzein**, alongside detailed application notes and experimental protocols for its use in research and drug development. **8-Prenyldaidzein** is a prenylated isoflavonoid with significant biological activities, including antioxidant, anti-inflammatory, and estrogenic effects.

Commercial Availability of High-Purity 8-Prenyldaidzein

High-purity **8-Prenyldaidzein** for research purposes is available from several commercial suppliers. The purity and formulation should be verified with the respective supplier based on the specific experimental needs.



Supplier	Catalog Number	Purity	Notes
MedchemExpress	HY-N2784	>98%	For research use only.
ChemicalBook	CB52458994	Varies by supplier	Aggregate platform listing multiple suppliers.[2]
CHIRALEN	3116138	99%	Available in various quantities (1mg, 5mg, 10mg).[3]
PubChem	CID 14841119	Varies by vendor	Lists several chemical vendors.[4]

Application Notes

- **8-Prenyldaidzein** has demonstrated a range of biological activities that make it a compound of interest for further investigation.
- 1. Antioxidant Activity: **8-Prenyldaidzein** exhibits potent antioxidant properties by scavenging free radicals. This activity is attributed to its phenolic structure, which can donate a hydrogen atom to stabilize free radicals. Its antioxidant potential has been demonstrated in various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[5]
- 2. Anti-Inflammatory Properties: Research has shown that **8-Prenyldaidzein** can modulate inflammatory responses in macrophages. It has been found to repress the activation of key inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-kB) and Mitogen-Activated Protein Kinase (MAPK).[6][7] This suggests its potential as a therapeutic agent for inflammatory conditions.
- 3. Estrogenic Activity: As a phytoestrogen, **8-Prenyldaidzein** can bind to estrogen receptors (ERα and ERβ), though with a lower affinity than estradiol. Its estrogenic effects have been observed in both in vitro and in vivo studies, indicating its potential for applications in hormone replacement therapy and for managing estrogen-deficient conditions.[1][2][3]



4. Neuroprotective Potential: Recent in-silico studies suggest that **8-Prenyldaidzein** may have multi-target efficacy in Alzheimer's disease by inhibiting key enzymes such as phosphodiesterase 5A (PDE5A), beta-secretase 1 (BACE-1), and acetylcholinesterase (AChE). [8]

Quantitative Data Summary

The following table summarizes key quantitative data for the biological activities of **8- Prenyldaidzein**.

Assay	Parameter	Value	Cell Line/System	Reference
DPPH Radical Scavenging	IC50	174.2 μΜ	Cell-free	[5]
Anti- inflammatory	Effective Concentration	25 μΜ	Macrophages	
Estrogen Receptor Binding	-	Weaker than 17β-estradiol	In vitro assays	[1]
Neuroprotection (in-silico)	Binding Affinity	Strong binding to PDE5A, BACE-1, AChE	Molecular Docking	[8]

Experimental Protocols

1. DPPH Radical Scavenging Assay

This protocol is adapted from standard methods to determine the antioxidant capacity of **8-Prenyldaidzein**.

- Materials:
 - 8-Prenyldaidzein
 - DPPH (2,2-diphenyl-1-picrylhydrazyl)



- Methanol
- 96-well microplate
- Microplate reader
- Procedure:
 - Prepare a stock solution of 8-Prenyldaidzein in methanol.
 - Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM).
 - o In a 96-well plate, add 100 μL of various concentrations of **8-Prenyldaidzein** (e.g., 10-200 μ M).
 - Add 100 μL of the DPPH solution to each well.
 - Incubate the plate in the dark at room temperature for 30 minutes.
 - Measure the absorbance at 517 nm using a microplate reader.
 - Methanol is used as a blank, and a DPPH solution without the test compound serves as the control.
 - Calculate the percentage of radical scavenging activity using the formula: % Scavenging =
 [(Abs_control Abs_sample) / Abs_control] x 100
- 2. Anti-Inflammatory Activity in Macrophages

This protocol outlines a general method to assess the anti-inflammatory effects of **8-Prenyldaidzein** on lipopolysaccharide (LPS)-stimulated macrophages.

- Materials:
 - RAW 264.7 macrophage cell line
 - DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS
 - 8-Prenyldaidzein



- LPS (Lipopolysaccharide)
- o Griess Reagent for Nitric Oxide (NO) measurement
- ELISA kits for TNF-α and IL-6
- Reagents for Western Blotting (antibodies for p-p65, p-ERK, p-JNK, p-p38)
- Procedure:
 - Cell Culture and Treatment:
 - Seed RAW 264.7 cells in 24-well plates and allow them to adhere overnight.
 - Pre-treat the cells with various concentrations of **8-Prenyldaidzein** (e.g., 5-50 μM) for 1 hour.
 - Stimulate the cells with LPS (e.g., 1 μg/mL) for 24 hours.
 - Nitric Oxide (NO) Measurement:
 - Collect the cell culture supernatant.
 - Measure the nitrite concentration, an indicator of NO production, using the Griess reagent according to the manufacturer's instructions.
 - Cytokine Measurement:
 - Measure the levels of TNF-α and IL-6 in the cell culture supernatant using specific ELISA kits.
 - Western Blot Analysis:
 - Lyse the cells to extract proteins.
 - Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
 - Probe the membrane with primary antibodies against phosphorylated forms of p65 (NFκB), ERK, JNK, and p38 (MAPK pathways), followed by HRP-conjugated secondary



antibodies.

Visualize the protein bands using a chemiluminescence detection system.

3. Estrogen Receptor Binding Assay

This is a competitive binding assay to determine the affinity of **8-Prenyldaidzein** for estrogen receptors.

- Materials:
 - Recombinant human ERα and ERβ
 - [3H]-Estradiol (radiolabeled ligand)
 - 8-Prenyldaidzein
 - Assay buffer
 - Glass fiber filters
 - Scintillation counter
- Procedure:
 - Prepare a series of dilutions of unlabeled 8-Prenyldaidzein.
 - In assay tubes, combine the estrogen receptor protein, a fixed concentration of [3H]-Estradiol, and the varying concentrations of 8-Prenyldaidzein.
 - Incubate the mixture to allow for competitive binding to reach equilibrium.
 - Separate the receptor-bound from the free radioligand by rapid filtration through glass fiber filters.
 - Wash the filters to remove non-specifically bound radioactivity.
 - Measure the radioactivity retained on the filters using a scintillation counter.

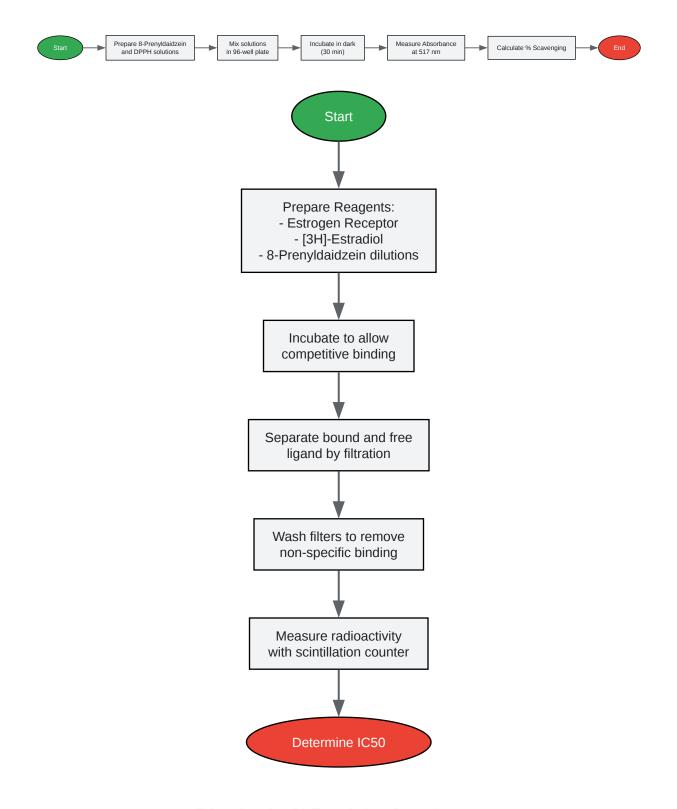


• The concentration of **8-Prenyldaidzein** that inhibits 50% of the specific binding of [³H]- Estradiol (IC50) is determined.

Signaling Pathway and Workflow Diagrams

Caption: Anti-inflammatory signaling pathway of 8-Prenyldaidzein.





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